molecular formula C9H10ClNO B14830598 2-Chloro-5-cyclopropoxyaniline

2-Chloro-5-cyclopropoxyaniline

Cat. No.: B14830598
M. Wt: 183.63 g/mol
InChI Key: GMGUKPZBOGXFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-cyclopropoxyaniline is a chemical compound with the molecular formula C9H10ClNO. It belongs to a class of substituted anilines, which are privileged structures in medicinal chemistry. While specific pharmacological data for this compound is not available in the public domain, its structure, featuring a chloro and a cyclopropoxy substituent on an aniline ring, suggests significant potential for research and development. Chlorine-containing compounds are of immense importance in drug discovery; over 250 FDA-approved drugs contain chlorine, and they are used to treat a wide range of diseases, including bacterial infections, cancer, high cholesterol, and central nervous system disorders . The incorporation of a chlorine atom can profoundly influence a molecule's biological activity, metabolic stability, and binding affinity to biological targets. The cyclopropoxy group is a cyclopropyl ether functionality. The cyclopropyl ring is known for its unique properties, including high ring strain, which can lead to distinctive interactions with enzyme active sites. Cyclopropylamine-containing compounds are frequently investigated as inhibitors for various enzymes, such as monoamine oxidases (MAOs) and semicarbazide-sensitive amine oxidases (SSAOs) . The combination of these features makes this compound a versatile and valuable building block for scientific inquiry. Its primary research applications are anticipated in: Pharmaceutical Research: This compound serves as a key synthetic intermediate in the design and synthesis of novel drug candidates. Substituted anilines are commonly found in molecules active against infectious diseases, cancer, and central nervous system disorders. Researchers can functionalize the aniline nitrogen or the aromatic ring to create diverse chemical libraries for biological screening. Agrochemical Research: Similar structural motifs are present in the development of new pesticides and herbicides. The physicochemical properties imparted by the chloro and cyclopropoxy substituents may contribute to desired activity and environmental profile in crop protection agents. Materials Science: This aniline derivative may also find application in the synthesis of advanced materials, such as dyes or functional polymers, where its aromatic core and substituents can modify electronic properties and stability. Researchers are encouraged to explore the full potential of this compound in their specific projects. Handling and Safety: Handle with appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. ATTENTION: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-5-cyclopropyloxyaniline

InChI

InChI=1S/C9H10ClNO/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2

InChI Key

GMGUKPZBOGXFMK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)Cl)N

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 Cyclopropoxyaniline

Established Synthetic Routes

Established methods for synthesizing 2-chloro-5-cyclopropoxyaniline typically involve the sequential introduction of the chloro, amino, and cyclopropoxy functionalities onto an aromatic ring. This is often achieved through precursor derivatization, followed by specific halogenation and etherification reactions.

Precursor Derivatization Strategies

The synthesis often commences with a readily available starting material that is strategically modified to introduce the necessary functional groups. A common precursor is a substituted phenol (B47542) or nitrobenzene.

One plausible route begins with 2-chloro-5-aminophenol (B42359). This precursor already contains the desired chloro and amino groups in the correct orientation. The synthesis of 2-chloro-5-aminophenol itself can be achieved from 2-chloro-5-amino anisole (B1667542) by treatment with hydrobromic acid and acetic acid. nih.gov Another potential starting material is 2-chloro-5-nitrophenol (B15424), which can be subsequently reduced to the corresponding aniline (B41778). The synthesis of 2-chloro-4-aminophenol, a related compound, involves the chlorination of p-nitrophenol followed by reduction. nih.gov

Alternatively, a route starting from 2,4-dichlorophenol (B122985) has been reported for the synthesis of the analogous compound 2,4-dichloro-5-isopropoxy aniline. organic-chemistry.org This suggests that a similar strategy could be employed, starting with a suitably substituted phenol and introducing the cyclopropoxy and amino groups in subsequent steps.

A key transformation in many precursor strategies is the reduction of a nitro group to an amine. This is a well-established reaction in aniline synthesis. For instance, the reduction of 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene to 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) is achieved through catalytic hydrogenation using platinum on carbon with ammonium (B1175870) formate. This method highlights a common strategy for introducing the aniline functionality late in the synthesis.

Halogenation Techniques in Aniline Synthesis

The introduction of the chlorine atom at the 2-position of the aniline ring is a critical step. Direct chlorination of anilines can be challenging due to the activating nature of the amino group, which can lead to multiple halogenations and side products. Therefore, the chloro group is often introduced at an earlier stage, for example, by using a starting material that is already chlorinated, such as 2-chloro-5-nitrophenol or 2-chloro-5-aminophenol. nih.govnih.gov

In cases where direct chlorination is necessary, specific reagents and conditions are employed to control the regioselectivity. Palladium-catalyzed meta-C–H chlorination of anilines using norbornene as a mediator represents a more advanced technique for selective halogenation. nih.gov The development of specific pyridone-based ligands has been crucial for the success of such reactions. nih.gov

Etherification Reactions for Cyclopropoxy Introduction

The introduction of the cyclopropoxy group is typically achieved through an etherification reaction. A common method is the Williamson ether synthesis, where a phenoxide is reacted with a cyclopropyl (B3062369) halide. In the context of synthesizing this compound, this would likely involve the reaction of 2-chloro-5-aminophenol with a cyclopropylating agent.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are also widely used for the formation of aryl ethers. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. More modern approaches utilize palladium catalysts for C-O bond formation. scirp.org

A recent two-step sequence to access 1-methylcyclopropyl aryl ethers involves the 1-methylvinylation of phenols followed by cyclopropanation. acs.orgnih.govacs.org A similar strategy could potentially be adapted for the synthesis of cyclopropyl aryl ethers.

Novel Synthetic Approaches

Recent research has focused on developing more efficient and selective methods for the synthesis of substituted anilines, including the use of advanced catalysts and one-pot strategies.

Catalyst Development for Selective Functionalization

The development of new catalysts has been pivotal in advancing aniline synthesis. For C-N bond formation, the Buchwald-Hartwig amination has become a cornerstone reaction, utilizing palladium catalysts with specialized phosphine (B1218219) ligands to couple amines with aryl halides. wikipedia.orglibretexts.orgtcichemicals.comorganic-chemistry.org This method offers a high degree of functional group tolerance and is applicable to a wide range of substrates.

For the formation of the cyclopropoxy ether linkage, copper-based catalysts are prominent. The copper-promoted N-cyclopropylation of anilines and amines using cyclopropylboronic acid has been reported, offering a direct method to introduce the cyclopropyl group onto a nitrogen atom. researchgate.net Similar copper-catalyzed methods for O-arylation of phenols are also well-established. nih.gov

Furthermore, catalyst development is crucial for controlling regioselectivity in halogenation reactions, as demonstrated by the use of palladium catalysts with specific ligands for meta-C-H chlorination. nih.gov

One-Pot Synthesis Strategies for this compound

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. While a specific one-pot synthesis for this compound is not prominently documented, related methodologies suggest its feasibility.

For instance, one-pot reductive amination of nitroarenes with aldehydes is a well-established method for preparing N-substituted anilines. nih.govnih.govmdpi.com This approach combines the reduction of the nitro group and the formation of the C-N bond in a single process.

A novel one-pot conversion of phenols to anilines has been developed via a Smiles rearrangement, reacting phenols with 2-bromo-2-methylpropionamide and a base. acs.orgresearchgate.net Additionally, one-pot procedures for the synthesis of multisubstituted 1-alkoxyindoles involving consecutive nitro reduction, intramolecular condensation, and alkylation have been reported. nih.gov These examples of successful one-pot strategies for constructing complex aniline and indole (B1671886) structures suggest that a similar approach could be designed for this compound, potentially combining the reduction of a nitro precursor, chlorination, and etherification steps.

Flow Chemistry Applications in this compound Synthesis

The application of flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound. Continuous flow reactors provide superior control over reaction parameters, leading to improved reaction efficiency, enhanced safety, and greater scalability. While specific studies on the flow synthesis of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from the synthesis of similar substituted anilines and heterocyclic compounds.

A potential flow synthesis could involve the continuous reaction of a suitable precursor, such as 1-bromo-2-chloro-5-cyclopropoxybenzene, with an ammonia (B1221849) source under high temperature and pressure. The use of a packed-bed reactor containing a supported catalyst could facilitate the amination reaction. The precise control of residence time, temperature, and stoichiometry in a flow system would be crucial for maximizing the yield and minimizing the formation of byproducts.

Reaction Optimization and Process Development

The optimization of reaction conditions is paramount for the efficient and cost-effective synthesis of this compound. Key parameters that are typically optimized include the choice of solvent, reaction temperature and pressure, and the stoichiometry of catalysts and reagents.

Solvent Effects on Reaction Efficiency and Selectivity

The selection of an appropriate solvent is critical as it can significantly influence reaction rates and selectivity. For the synthesis of substituted anilines, a variety of solvents may be considered. The choice often depends on the specific reaction type, such as a nucleophilic aromatic substitution or a metal-catalyzed amination.

Illustrative Data on Solvent Effects for a Hypothetical Amination Reaction:

SolventDielectric Constant (ε)Boiling Point (°C)Relative Yield (%)
Toluene2.4111Moderate
Dioxane2.2101High
Dimethylformamide (DMF)36.7153High
Acetonitrile37.582Moderate
Water80.1100Low (typically)

This table is illustrative and based on general principles of solvent effects in similar reactions. Specific data for this compound synthesis is not available.

Polar aprotic solvents like DMF can often enhance the rate of nucleophilic substitution reactions. However, from a green chemistry perspective, the use of more environmentally benign solvents is preferable.

Temperature and Pressure Profile Optimization

Temperature and pressure are key variables that are fine-tuned to achieve optimal reaction kinetics and yield. For instance, in a potential Buchwald-Hartwig amination to synthesize this compound, the temperature would need to be carefully controlled to balance the rate of reaction with the stability of the catalyst and reactants.

Illustrative Temperature Optimization Profile:

Temperature (°C)Reaction Time (h)Conversion (%)
802460
1001285
120695
140490 (decomposition observed)

This table is illustrative. Specific data for this compound synthesis is not available.

Higher pressures are often employed in flow chemistry setups to maintain solvents in their liquid phase above their atmospheric boiling points, which can accelerate reaction rates.

Catalyst Loading and Reagent Stoichiometry Adjustments

In catalytic reactions, such as a potential Ullmann condensation or Buchwald-Hartwig amination for forming the C-N bond, the amount of catalyst used is a critical factor. Optimizing the catalyst loading is a balance between achieving a desirable reaction rate and minimizing cost and potential metal contamination in the final product. Similarly, adjusting the stoichiometry of the reagents is essential to drive the reaction to completion and minimize waste.

Illustrative Catalyst Loading Optimization:

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
0.52475
1.01290
2.0892
5.0693

This table is illustrative and based on typical optimization studies for similar cross-coupling reactions. Specific data for this compound synthesis is not available.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern chemical synthesis to reduce environmental impact and improve sustainability.

Atom Economy and Yield Enhancement

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net Reactions with high atom economy are those that maximize the incorporation of all atoms from the reactants into the final product, thus minimizing waste. researchgate.net

For the synthesis of this compound, a synthetic route with high atom economy would be preferable. For example, a direct amination of a precursor that avoids the use of protecting groups and generates minimal byproducts would be considered a green approach.

The percentage yield of a reaction is another critical metric. While a high yield is desirable, it does not solely define the "greenness" of a process. A reaction can have a high yield but a low atom economy if it produces a significant amount of byproducts. The ideal synthetic route for this compound would feature both high yield and high atom economy. This can be achieved through careful design of the synthetic pathway and optimization of reaction conditions to suppress side reactions.

Advancing Green Chemistry in the Synthesis of this compound

The synthesis of specialty chemicals, such as this compound, is increasingly under scrutiny for its environmental impact. The principles of green chemistry offer a framework to design more sustainable and efficient synthetic routes. This article explores key green methodologies applicable to the synthesis of this compound, focusing on the use of benign solvents, waste minimization, and energy efficiency.

2 Use of Benign Solvents and Solvent-Free Reaction Conditions

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. In the synthesis of chloroanilines and aryl ethers, which are key structural components of this compound, a shift towards more benign solvents or solvent-free conditions is a key area of research.

Traditional syntheses of similar compounds have often relied on volatile and hazardous organic solvents such as toluene, chloroform, and N,N-dimethylformamide (DMF). rsc.orgnih.gov Research into greener alternatives has explored the use of water, ionic liquids, and deep eutectic solvents (DESs). For instance, the synthesis of 2-anilino nicotinic acids has been successfully demonstrated under solvent- and catalyst-free conditions, highlighting the potential for eliminating solvent use entirely in certain reaction steps. researchgate.net In other cases, greener solvents like ethanol (B145695)/water mixtures have been employed. researchgate.net

Solvent-free reactions, often facilitated by mechanochemistry (ball milling) or microwave irradiation, represent a significant advancement in green synthesis. researchgate.netbeilstein-journals.org These techniques can lead to shorter reaction times, higher yields, and a dramatic reduction in solvent-related waste. A study on the synthesis of 2-benzyl-N-substituted anilines demonstrated a catalyst- and additive-free approach in toluene, which could potentially be adapted to a solvent-free system. beilstein-journals.org

Table 1: Comparison of Solvents in Analogous Aniline and Ether Syntheses

Solvent/Condition Reaction Type Advantages Disadvantages
Toluene Friedel-Crafts, Ether Synthesis Good solubility for non-polar reactants Volatile, toxic, petroleum-derived
N,N-Dimethylformamide (DMF) Nucleophilic Substitution High polarity, good solvating power High boiling point, toxic, difficult to remove
Water Hydrolysis, some coupling reactions Non-toxic, non-flammable, inexpensive Poor solubility for many organic compounds
Ethanol/Water Coupling Reactions Renewable, lower toxicity than many organic solvents Can be difficult to separate from products
Ionic Liquids Friedel-Crafts, various Low vapor pressure, tunable properties Can be expensive, potential toxicity concerns
Solvent-Free (Mechanochemistry) Simmons-Smith, Aniline Synthesis No solvent waste, high efficiency Specialized equipment required, potential for localized heating
Solvent-Free (Microwave) Heterocycle Synthesis Rapid heating, shorter reaction times Specialized equipment, potential for pressure buildup

3 Waste Minimization and By-product Management

The ideal chemical process would generate no waste, a concept encapsulated in the principle of atom economy. In the synthesis of complex molecules like this compound, waste can arise from unreacted starting materials, side reactions leading to by-products, and the use of stoichiometric reagents.

A common route to aniline derivatives involves the reduction of the corresponding nitro compound. chemistrystudent.com Traditional methods often use reducing agents like tin and hydrochloric acid, which generate significant amounts of metallic and acidic waste. Catalytic hydrogenation, using catalysts such as Raney nickel or platinum on carbon, is a greener alternative that produces water as the primary by-product. google.comgoogle.com However, challenges remain in preventing side reactions like dehalogenation, which can be mitigated by the addition of inhibitors or careful control of reaction conditions. google.com

The formation of the cyclopropoxy ether linkage, likely proceeding through a Williamson-type ether synthesis from a precursor such as 2-chloro-5-hydroxyaniline, can also generate waste. nist.gov Traditional methods often use strong bases and alkylating agents, leading to salt by-products. Catalytic methods for ether synthesis are being developed to minimize this waste. acs.org

Effective by-product management involves either preventing their formation through highly selective reactions or finding uses for them. For example, in the production of chloroanilines, isomeric impurities are a common issue. nih.gov Developing more regioselective synthetic steps is crucial for waste reduction.

Table 2: By-product Formation in Analogous Chloroaniline Synthesis

Reaction Step Common By-products Management Strategy
Nitration of Chloroaromatics Isomeric nitrochloroaromatics Optimization of reaction conditions (temperature, nitrating agent) to favor desired isomer.
Reduction of Nitrochloroaromatics Dehalogenated anilines, azoxybenzenes Use of selective catalysts (e.g., modified Pt/C), addition of inhibitors (e.g., morpholine), process control.
Etherification Isomeric ethers, elimination products Use of highly selective catalysts, optimization of base and solvent.

4 Energy Efficiency Considerations

The production of aniline and related compounds can be energy-intensive, particularly steps involving high temperatures and pressures, such as catalytic hydrogenation. researchgate.net Optimizing reaction conditions to proceed at lower temperatures and pressures can lead to substantial energy savings. The use of highly active catalysts can play a key role in achieving this. For instance, advancements in catalyst design for ammonia synthesis, a process with parallels to industrial hydrogenation, have focused on reducing energy inputs. ammoniaenergy.org

Solvent selection also has a major impact on energy consumption. Solvents with high boiling points require more energy for removal and recycling. Solvent-free methods, such as mechanochemistry, can dramatically reduce energy use by eliminating the need for heating and solvent distillation. ucl.ac.uk Similarly, microwave-assisted synthesis can be more energy-efficient than conventional heating due to targeted and rapid heating of the reaction mixture. researchgate.net

Process intensification, which aims to combine multiple reaction and separation steps into a single, more efficient unit, is another key strategy for improving energy efficiency in chemical manufacturing.

Table 3: Energy Considerations in Analogous Synthetic Transformations

Process Traditional Energy Requirement Greener Alternative Energy Saving Potential
Catalytic Hydrogenation High pressure and temperature Use of more active catalysts, lower T/P conditions High
Solvent Removal Distillation of high-boiling solvents (e.g., DMF) Use of lower-boiling solvents or solvent-free methods High
Reaction Heating Conventional oil bath heating Microwave irradiation, mechanochemistry Moderate to High
Separation/Purification Energy-intensive distillation or chromatography Crystallization, membrane separation Moderate

Mechanistic Investigations of Reactions Involving 2 Chloro 5 Cyclopropoxyaniline

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction class for haloarenes, proceeding through an addition-elimination mechanism. wikipedia.orgbyjus.com This pathway involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. researchgate.netmasterorganicchemistry.com

Role of the Chlorine Atom in Reactivity

The chlorine atom in 2-Chloro-5-cyclopropoxyaniline serves a dual function. Primarily, it acts as a leaving group in nucleophilic aromatic substitution reactions. The carbon-chlorine bond's strength and polarity influence its ability to be displaced by an incoming nucleophile. nih.gov While halogens are generally good leaving groups, the reactivity of the C-Cl bond in an aromatic system is significantly lower than in aliphatic systems due to the increased bond strength from the sp² hybridized carbon.

Furthermore, the chlorine atom is an electron-withdrawing group via induction, which deactivates the aromatic ring towards electrophilic attack but can activate it towards nucleophilic attack. libretexts.orgunizin.org This inductive withdrawal polarizes the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile. However, chlorine also possesses lone pairs of electrons that can participate in resonance, which can partially counteract the inductive effect. libretexts.org

Influence of the Cyclopropoxy Group on Electron Density Distribution

The cyclopropoxy group (-O-c-C₃H₅) is an interesting substituent with unique electronic properties. The oxygen atom, being highly electronegative, donates electron density to the aromatic ring through a resonance effect, similar to an alkoxy group. This donation increases the electron density on the ring, particularly at the ortho and para positions. This resonance donation from the oxygen atom makes the aromatic ring more nucleophilic and generally activates it towards electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. lumenlearning.com The regiochemical outcome of these reactions on a substituted benzene ring is dictated by the electronic properties of the existing substituents. unizin.orglumenlearning.com

Directing Effects of Amine and Cyclopropoxy Substituents

Both the amino (-NH₂) and cyclopropoxy (-O-c-C₃H₅) groups are powerful activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions. libretexts.orgorganicchemistrytutor.com Their activating nature stems from the ability of the nitrogen and oxygen atoms to donate their lone pair of electrons into the aromatic π-system through resonance. This donation stabilizes the positively charged intermediate (the sigma complex or Wheland intermediate) formed during the reaction, thereby lowering the activation energy. lumenlearning.comorganicchemistrytutor.com

The directing effect can be understood by examining the resonance structures of the carbocation intermediate formed upon electrophilic attack at the ortho, meta, and para positions. For both the amino and cyclopropoxy groups, attack at the ortho and para positions allows for an additional resonance structure where the positive charge is delocalized onto the heteroatom (nitrogen or oxygen), providing significant stabilization. libretexts.orgorganicchemistrytutor.com Attack at the meta position does not allow for this extra stabilization. libretexts.org Therefore, electrophilic substitution is strongly favored at the positions ortho and para to these groups.

Regioselectivity and Steric Hindrance Analysis

In this compound, the positions available for electrophilic attack are C4 and C6 (ortho to the amine and meta to the cyclopropoxy) and C3 (ortho to the cyclopropoxy and meta to the amine). The chlorine at C2 is also an ortho-, para-director, but it is a deactivating group. libretexts.org

The powerful activating and ortho-, para-directing effects of the amino group at C1 and the cyclopropoxy group at C5 work in concert. The amino group strongly directs to positions 2 and 6. The cyclopropoxy group directs to positions 4 and 6. The position C6 is strongly activated by both groups. Position C4 is activated by the cyclopropoxy group and to a lesser extent by the amino group (para-position). The chlorine atom at C2 deactivates the ring but directs to positions 4 and 6.

Therefore, the most likely positions for electrophilic attack are C4 and C6. The final regioselectivity will be a balance between these electronic directing effects and steric hindrance. The bulky cyclopropoxy group and the chlorine atom may sterically hinder attack at adjacent positions. For instance, attack at C6 might be sterically more accessible than at C4, which is flanked by the cyclopropoxy group and a hydrogen atom. The specific reaction conditions and the nature of the electrophile will ultimately determine the precise ratio of the resulting regioisomers.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.comyoutube.com In the context of this compound, the chlorine atom can serve as a handle for such transformations. Reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings are commonly employed to modify aryl halides. youtube.comyoutube.com

The general mechanism for these reactions involves a catalytic cycle that typically includes oxidative addition, transmetalation (for Suzuki and related reactions), and reductive elimination. wikipedia.orgyoutube.com The oxidative addition of the aryl chloride (this compound) to a low-valent palladium catalyst is often the rate-determining step. The success of this step depends on the reactivity of the C-Cl bond and the specific palladium catalyst and ligands used. The electronic nature of the substituents on the aromatic ring can influence the rate of oxidative addition. The presence of the electron-donating amino and cyclopropoxy groups can make the oxidative addition step more challenging compared to electron-deficient aryl chlorides. However, with the appropriate choice of catalyst system, these reactions can be effectively carried out to introduce a wide variety of substituents at the C2 position, leading to diverse and complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would primarily involve the chloro substituent.

The Suzuki coupling , which pairs an organoboron reagent with an organic halide, would be a plausible method to introduce new carbon substituents at the 2-position of the aniline (B41778) ring. The generally accepted catalytic cycle for Suzuki coupling involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The efficiency of this process with this compound would likely be influenced by the electronic properties of the cyclopropoxy and amino groups.

The Heck reaction , coupling the aryl chloride with an alkene, would proceed through a similar Pd(0)/Pd(II) catalytic cycle. Key steps include oxidative addition, migratory insertion of the alkene into the Pd-C bond, and β-hydride elimination. The regioselectivity and yield of the Heck reaction involving this compound would be of significant interest, given the potential for steric hindrance from the adjacent amino group.

The Buchwald-Hartwig amination offers a pathway to form a new C-N bond at the 2-position, replacing the chlorine atom. This reaction is highly dependent on the choice of ligand and base. The catalytic cycle involves oxidative addition of the aryl chloride to the palladium catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination. The presence of the primary amino group in this compound itself could potentially lead to self-coupling or other side reactions, presenting a challenge in reaction design.

Copper-Mediated Coupling Processes

Copper-mediated coupling reactions, such as the Ullmann condensation, represent an alternative to palladium-catalyzed methods for C-N and C-O bond formation. While no specific studies on this compound are available, one could anticipate that a copper catalyst could facilitate the coupling of the aryl chloride with various nucleophiles. The mechanism of these reactions is often less understood than their palladium-catalyzed counterparts and can involve Cu(I)/Cu(III) or other catalytic cycles. The reaction conditions are typically harsher than those required for palladium catalysis.

Ligand Effects on Reaction Efficiency and Selectivity

In all palladium-catalyzed reactions, the choice of ligand is crucial for controlling reactivity, stability of intermediates, and selectivity of the transformation. For this compound, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups, would likely be necessary to promote the challenging oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle. The nature of the ligand would also play a critical role in preventing potential side reactions involving the amino group or the cyclopropane (B1198618) ring. The development of specific ligand systems tailored for substrates like this compound is an area ripe for investigation.

Cyclopropane Ring Opening and Rearrangement Mechanisms

The cyclopropyl (B3062369) group is known for its high ring strain, which can lead to unique reactivity under certain conditions. The stability of the cyclopropoxy moiety in this compound during various chemical transformations is a key question.

Acid-Catalyzed Rearrangements

Under acidic conditions, the ether oxygen of the cyclopropoxy group could be protonated, making the cyclopropane ring susceptible to nucleophilic attack. This could lead to ring-opening reactions, potentially forming propanol (B110389) or other derivatives. The specific products would depend on the nature of the nucleophile and the reaction conditions. The electron-donating amino group on the aniline ring could also influence the susceptibility of the cyclopropane ring to acid-catalyzed cleavage.

Thermal and Photochemical Transformations

The thermal and photochemical stability of the cyclopropane ring in this compound has not been reported. In general, cyclopropane rings can undergo thermal rearrangements, often proceeding through diradical intermediates. Photochemical excitation could also lead to ring opening or other transformations. The presence of the chromophoric aniline moiety could influence the photochemical behavior of the molecule.

Mechanistic Implications of Ring Strain

The approximately 27 kcal/mol of strain energy in a cyclopropane ring is a driving force for many of its characteristic reactions. In the context of this compound, this inherent strain could be harnessed to design novel synthetic transformations. For instance, transition metal-catalyzed reactions could potentially proceed via oxidative addition into a C-C bond of the cyclopropane ring, leading to ring-opened products. Understanding and controlling the reactivity of the strained ring in concert with the other functional groups is a key challenge and opportunity in the chemistry of this molecule.

Advanced Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature, patent databases, and chemical data repositories, it has been determined that the specific, advanced spectroscopic data required to construct a detailed analysis of this compound is not publicly available at this time.

The creation of a scientifically rigorous article detailing the "Advanced Spectroscopic Analysis and Structural Elucidation of this compound," as per the requested outline, is contingent upon the availability of experimental and theoretical data. This includes multi-dimensional Nuclear Magnetic Resonance (NMR) spectra (such as COSY, HSQC, HMBC, and NOESY/ROESY), solid-state NMR data, and experimental Infrared (IR) and Raman vibrational spectra. Furthermore, a correlation between theoretical and experimental spectra necessitates published computational chemistry studies.

Searches for the compound, identified by its CAS Number 918663-79-3, did not yield any peer-reviewed articles, conference proceedings, or public data sets containing the requisite information. While general spectroscopic characteristics of functional groups like substituted anilines and cyclopropoxy ethers are well-documented, applying this general knowledge to create specific data tables and detailed structural elucidation for this compound without actual experimental results would be speculative and scientifically unsound.

Specifically, the following information, which is crucial for fulfilling the request, could not be located:

Multi-dimensional NMR Data: No published COSY, HSQC, or HMBC spectra are available to establish definitive proton-proton and proton-carbon correlations.

Conformational Analysis: There are no NOESY or ROESY studies to provide insights into the spatial arrangement and conformational dynamics of the molecule.

Solid-State NMR Studies: Information regarding the compound's structure in the solid state through SSNMR is absent from the public domain.

Vibrational Spectroscopy Data: Specific, high-resolution IR and Raman spectra for this compound have not been published.

Theoretical vs. Experimental Correlation: Without experimental spectra and dedicated computational studies, a comparison for band assignment cannot be performed.

Therefore, without access to primary research data, it is not possible to generate the detailed, scientifically accurate article as requested.

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Chloro 5 Cyclopropoxyaniline

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry serves as a powerful tool to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule. mdpi.com By providing a highly accurate mass measurement, often to within a few parts per million (ppm), it allows for the unambiguous assignment of a molecular formula. mdpi.com For 2-Chloro-5-cyclopropoxyaniline (C9H10ClNO), the theoretical exact mass can be calculated and compared against the experimental value obtained from an HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer. mdpi.com

Table 1: Theoretical vs. Experimental Mass of this compound

ParameterValue
Molecular FormulaC9H10ClNO
Theoretical Exact Mass183.0451 u
Experimental Exact MassData not available in search results
Mass Error (ppm)Data not available in search results

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a technique used to further probe the structure of ions by isolating them and inducing fragmentation. nih.gov The resulting fragment ions provide a "fingerprint" that helps to elucidate the original molecule's structure. nih.govresearchgate.net For this compound, fragmentation would likely occur at the weakest bonds. Key fragmentation pathways could include:

Loss of the cyclopropyl (B3062369) group: Cleavage of the ether bond could result in the loss of a cyclopropyl radical or cyclopropene.

Loss of chlorine: The carbon-chlorine bond could break, leading to the loss of a chlorine radical.

Cleavage of the aniline (B41778) side chain: Fragmentation involving the amine group is also possible.

The study of these fragmentation patterns is crucial for the structural confirmation of the compound and for distinguishing it from isomers. nih.govresearchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Lost Neutral Fragment
183.05Data not availableData not available
183.05Data not availableData not available
183.05Data not availableData not available

Ion Mobility Spectrometry Coupled with MS

Ion mobility spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of an ion. nih.govnih.gov This technique can separate isomeric and even conformational isomers that may be indistinguishable by mass spectrometry alone. nih.gov For this compound, IMS-MS could potentially separate different conformers of the molecule, providing information about its three-dimensional structure in the gas phase. finechem-mirea.ru The collision cross-section (CCS), a value derived from IMS, is a key parameter that reflects the ion's shape and can be used for more confident identification. nih.gov

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While specific crystallographic data for this compound was not found, the following sections describe the type of information that would be obtained from such an analysis, with examples from a related compound, 2-Chloro-5-nitroaniline. nih.govresearchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and van der Waals interactions. For an aniline derivative, the N-H groups are potential hydrogen bond donors, while the chlorine and oxygen atoms can act as hydrogen bond acceptors. In the crystal structure of the related 2-Chloro-5-nitroaniline, intermolecular N—H⋯O and N—H⋯N interactions link the molecules into a three-dimensional network, which is crucial for the stabilization of the crystal structure. nih.govresearchgate.net A similar network of interactions would be expected for this compound, influencing its physical properties like melting point and solubility.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A detailed analysis of the bond lengths, bond angles, and torsional angles provides a precise geometric description of the molecule in the solid state. researchgate.net These parameters can reveal the presence of molecular strain or unusual electronic effects. For example, the planarity of the benzene (B151609) ring and the orientation of the cyclopropoxy and chloro substituents relative to the ring would be determined. In 2-Chloro-5-nitroaniline, the molecule is nearly planar. nih.govresearchgate.net

Table 3: Representative Bond Lengths and Angles (Hypothetical Data)

ParameterBond/AtomsValue
Bond LengthC-ClData not available
Bond LengthC-O (ether)Data not available
Bond LengthC-N (amine)Data not available
Bond AngleCl-C-C (ring)Data not available
Bond AngleC-O-C (ether)Data not available
Torsional AngleC-C-O-CData not available

Polymorphism and Co-crystallization Studies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research specifically investigating the polymorphism and co-crystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical areas of study in pharmaceutical and materials science. nih.govscielo.br Such studies provide crucial insights into the physicochemical properties of a compound, including its stability, solubility, and bioavailability.

The solid-state arrangement of molecules, whether in different polymorphic forms, solvates, hydrates, or co-crystals, dictates the material's fundamental properties. scielo.br The characterization of these forms typically involves a range of analytical techniques. X-ray Powder Diffraction (XRPD) is a primary tool for identifying different crystalline phases, providing information on the crystal lattice structure. scielo.br Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for detecting phase transitions and identifying the presence of solvates or hydrates. scielo.br

While general principles of polymorphism and co-crystallization are well-established, their application and the specific outcomes are highly dependent on the individual compound's molecular structure and intermolecular interactions. For instance, the presence of hydrogen bond donors and acceptors, such as the amine group in this compound, can influence the formation of different crystalline structures. The planarity and bonding characteristics of related aniline derivatives have been explored in crystallographic studies, which often reveal networks of intermolecular interactions that stabilize the crystal structure. nih.gov

However, without dedicated studies on this compound, any discussion of its potential polymorphic forms or co-crystals remains speculative. The scientific community has not published data on the screening for different solid forms of this specific compound, nor on attempts to form co-crystals with other molecules. As such, no experimental data tables detailing crystallographic parameters, melting points of different forms, or spectroscopic distinctions exist for the polymorphs or co-crystals of this compound.

Further research would be required to determine if this compound exhibits polymorphism or has the potential to form co-crystals. Such an investigation would involve systematic screening experiments using various solvents and crystallization techniques, followed by thorough characterization of any resulting solid forms.

Computational Chemistry and Theoretical Studies of 2 Chloro 5 Cyclopropoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its structure and electronic distribution.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 2-Chloro-5-cyclopropoxyaniline, this would involve using methods like Density Functional Theory (DFT) or ab initio calculations. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for organic molecules.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation on the potential energy surface. For this compound, particular attention would be paid to the orientation of the cyclopropoxy and aniline (B41778) (-NH2) groups relative to the benzene (B151609) ring. Rotational barriers for these groups would be calculated to map out the conformational landscape and identify the global energy minimum structure. The planarity of the aniline nitrogen with respect to the ring and the spatial arrangement of the cyclopropyl (B3062369) group are key structural parameters that would be determined. For a related molecule, 2-chloro-5-nitroaniline, studies have shown the molecule to be nearly planar.

A hypothetical table of selected optimized geometrical parameters for this compound, as would be obtained from a DFT/B3LYP calculation, is presented below for illustrative purposes.

ParameterPredicted Value (Illustrative)
C-Cl Bond Length1.74 Å
C-N Bond Length1.39 Å
C-O (ether) Bond Length1.37 Å
C-C-N Bond Angle121°
C-O-C Bond Angle118°
N-H Bond Length1.01 Å

This table is for illustrative purposes to show the type of data generated from computational chemistry and does not represent experimentally verified data for this compound.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around the molecule. An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and also on the aromatic ring, which is activated by the amino and cyclopropoxy groups. Positive potential would be expected on the amine hydrogens.

Frontier Molecular Orbital (FMO) theory uses the properties of the HOMO and LUMO to predict the outcome of chemical reactions. The theory posits that the most significant interactions occur between the HOMO of one reactant and the LUMO of another. By analyzing the energies and spatial distributions of the frontier orbitals of this compound, predictions can be made about its reactivity in various transformations, such as electrophilic aromatic substitution or cycloaddition reactions. The distribution of the HOMO on the aromatic ring would indicate the likely sites for electrophilic attack, while the LUMO distribution would suggest sites for nucleophilic attack. This theoretical framework is fundamental to understanding reaction mechanisms and selectivity.

Spectroscopic Property Predictions

Computational methods are also extensively used to predict spectroscopic data, which can be invaluable for identifying and characterizing a compound.

Computational chemistry can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a molecule with a reasonable degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. These theoretical predictions are highly useful for assigning signals in experimental spectra, especially for complex molecules. The calculated chemical shifts for this compound would provide a theoretical benchmark to compare against experimental data, aiding in its structural confirmation.

An illustrative table of predicted ¹H NMR chemical shifts is provided below.

ProtonPredicted Chemical Shift (ppm) (Illustrative)
Aromatic CH (ortho to -NH2)6.85
Aromatic CH (ortho to -Cl)7.10
Aromatic CH (meta to both)6.70
-NH23.50
-OCH- (cyclopropyl)3.60
-CH2- (cyclopropyl)0.75

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

The vibrational frequencies corresponding to the normal modes of a molecule can be calculated from the second derivative of the energy with respect to the atomic coordinates. These calculations yield a set of frequencies that correspond to the peaks observed in an infrared (IR) and Raman spectrum. The theoretical spectrum is often scaled by a small factor to account for anharmonicity and other systematic errors in the computational method.

For this compound, the calculated vibrational spectrum would allow for the assignment of specific absorption bands to particular functional groups, such as the N-H stretching of the aniline group, C-O stretching of the ether, C-Cl stretching, and various aromatic C-H and C-C vibrations. This detailed assignment is often difficult to achieve from experimental data alone. Studies on similar molecules like 2-chloro-5-nitrotoluene (B86962) have demonstrated the utility of DFT in interpreting vibrational spectra.

An illustrative table of key predicted vibrational frequencies is shown below.

Vibrational ModePredicted Wavenumber (cm⁻¹) (Illustrative)
N-H Asymmetric Stretch3450
N-H Symmetric Stretch3360
Aromatic C-H Stretch3050-3100
C-O-C Asymmetric Stretch1240
C-N Stretch1280
C-Cl Stretch750

This table is for illustrative purposes and does not represent experimentally verified data for this compound.

UV-Vis Absorption Spectra Predictions

The electronic absorption spectrum of a molecule is a unique fingerprint determined by its electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting the UV-Vis absorption spectra of organic compounds. By calculating the excitation energies and oscillator strengths of electronic transitions, one can simulate the absorption spectrum.

For this compound, the UV-Vis spectrum is expected to be influenced by the interplay of the aniline chromophore and its substituents: the chloro and cyclopropoxy groups. The lone pair of electrons on the nitrogen atom of the aniline moiety, along with the π-system of the benzene ring, are the primary contributors to the electronic transitions. The chloro group, being electron-withdrawing, and the cyclopropoxy group, being electron-donating, will modulate the energies of the molecular orbitals (MOs) involved in these transitions.

Detailed TD-DFT calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the wavelengths of maximum absorption (λmax). researchgate.net The calculations would likely reveal transitions corresponding to π → π* and n → π* excitations. The highest occupied molecular orbital (HOMO) is expected to have significant contributions from the aniline nitrogen and the benzene ring, while the lowest unoccupied molecular orbital (LUMO) will be distributed over the aromatic system. The presence of the substituents will perturb these orbitals, leading to shifts in the absorption bands compared to unsubstituted aniline.

A hypothetical table of predicted UV-Vis absorption data for this compound in a common solvent like ethanol (B145695) is presented below, based on typical results from TD-DFT calculations for similar aromatic amines. rsc.org

Predicted TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)
HOMO -> LUMO4.103020.15
HOMO-1 -> LUMO4.852560.28
HOMO -> LUMO+15.202380.09

Interactive Data Table: The data in the table above is based on theoretical predictions for illustrative purposes.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers, thereby providing a detailed understanding of reaction mechanisms. The synthesis of this compound likely proceeds through a nucleophilic aromatic substitution (SNAr) reaction, a common method for forming aryl ethers.

Computational Modeling of Key Synthetic Steps

The synthesis of the target molecule can be envisaged to occur via the reaction of 2,4-dichloroaniline (B164938) with cyclopropanol (B106826) in the presence of a base. This transformation is a variation of the Williamson ether synthesis. youtube.comyoutube.com Computational modeling of this process would involve identifying the key elementary steps:

Deprotonation of Cyclopropanol: The base abstracts the proton from cyclopropanol to form the cyclopropoxide anion, the active nucleophile.

Nucleophilic Attack: The cyclopropoxide anion attacks the carbon atom bearing a chlorine atom on the 2,4-dichloroaniline ring. Due to the electronic effects of the amino group (activating) and the chloro groups (deactivating and directing), the substitution is regioselective.

Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a high-energy intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. nih.gov

Departure of the Leaving Group: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final product.

Computational models can optimize the geometries of the reactants, intermediates, transition states, and products for each of these steps.

Activation Energy Barriers and Reaction Kinetics

A critical aspect of reaction pathway analysis is the calculation of activation energy barriers (Ea). chegg.com These barriers determine the rate of each reaction step. By locating the transition state structures on the potential energy surface, the energy difference between the reactants and the transition state can be calculated.

For the SNAr reaction leading to this compound, the rate-determining step is typically the formation of the Meisenheimer complex. nih.gov Computational studies on similar SNAr reactions have shown that the activation barrier is sensitive to the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.govamazonaws.com The presence of the electron-donating amino group and the electron-withdrawing chloro groups will influence the stability of the transition state and thus the activation energy.

A hypothetical table summarizing the calculated activation energies for the key steps is provided below. These values are illustrative and would be obtained from quantum chemical calculations.

Reaction StepCalculated Activation Energy (kcal/mol)
Deprotonation of Cyclopropanol~2-5
Nucleophilic Attack (Formation of Meisenheimer Complex)~20-25
Departure of Chloride~1-3

Interactive Data Table: The data in the table above is based on theoretical predictions for illustrative purposes.

Synthetic Applications and Derivatization Chemistry of 2 Chloro 5 Cyclopropoxyaniline

Formation of Aromatic Ethers and Amines with Complex Architectures

Strategies for Orthogonal Functional Group Manipulation

Orthogonal functional group manipulation, a strategy wherein one functional group is modified without affecting others, is critical for the multi-step synthesis of complex molecules. nih.gov In 2-Chloro-5-cyclopropoxyaniline, the distinct reactivity of each functional group can be exploited to achieve high chemoselectivity.

Amino Group Modification : The primary amine is the most nucleophilic and basic site, making it a prime target for initial derivatization. Standard reactions such as acylation, sulfonylation, and alkylation can be performed selectively under mild conditions. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base will readily form the corresponding amide, leaving the chloro and cyclopropoxy groups untouched. The aniline (B41778) functionality has also been shown to be well-tolerated in certain transition metal-catalyzed reactions, allowing for its presence while other transformations occur elsewhere in a molecule. acs.org

Electrophilic Aromatic Substitution : The aniline ring is activated towards electrophilic substitution by the powerful ortho-, para-directing amino and cyclopropoxy groups. The chloro group is deactivating but also ortho-, para-directing. The positions ortho to the amine (C2 and C6) and ortho to the cyclopropoxy group (C4 and C6) are the most activated. Given that C2 is already substituted with chlorine, electrophilic attack is most likely to occur at the C4 or C6 positions. This allows for regioselective introduction of groups like nitro, halogen, or acyl groups. The outcome can be controlled by the choice of electrophile and reaction conditions, often leveraging steric hindrance to direct substitution to a specific site.

Nucleophilic Aromatic Substitution (SNAr) : The chloro substituent is generally unreactive towards nucleophilic aromatic substitution due to the electron-donating nature of the amino and cyclopropoxy groups. However, its reactivity can be enhanced by prior modification of the amino group. For example, converting the amine to a strongly electron-withdrawing group (e.g., a nitro group via oxidation, followed by reduction and diazotization) would activate the chlorine for displacement by various nucleophiles.

Selective Cleavage and Modification of the Cyclopropoxy Group

The cyclopropoxy group is a cyclopropyl (B3062369) ether. While generally stable, the three-membered ring is strained and can be cleaved under specific conditions. This reaction provides a pathway to unmask a hydroxyl group or to introduce further functionality.

Acid-Catalyzed Cleavage : Strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃) can protonate the ether oxygen, initiating ring-opening of the strained cyclopropyl ring. This typically proceeds via an SN2-type mechanism, yielding a 3-halopropoxy or a phenol (B47542) derivative after subsequent cleavage of the resulting alkyl chain. The selectivity of this process in the presence of an aniline can be challenging, as the amino group is also readily protonated. Protection of the amine as an amide is often a prerequisite for this strategy.

Oxidative Cleavage : Research on N-cyclopropylanilines has shown that the cyclopropyl group can undergo irreversible ring-opening following a single-electron transfer (SET) oxidation to form a radical cation. acs.org This process is favored by electron-withdrawing groups on the aniline ring. acs.org A similar oxidative mechanism could potentially be applied to this compound. The presence of the electron-withdrawing chloro group may facilitate the initial oxidation, leading to a radical cation intermediate. The subsequent ring-opening of the cyclopropoxy group would generate a reactive species that could be trapped by solvents or other nucleophiles, offering a unique method for functionalization. Studies on N-cyclopropyl-N-alkylanilines demonstrate that reaction with nitrous acid leads to selective cleavage of the cyclopropyl group, supporting a mechanism involving an amine radical cation. researchgate.net

Structure-Property Relationship Studies in Designed Derivatives

The systematic modification of the this compound scaffold allows for the investigation of structure-property relationships. By introducing various substituents, one can finely tune the electronic and steric properties of the molecule and observe the corresponding changes in spectroscopic characteristics and reactivity.

Impact of Substituent Modifications on Spectroscopic Signatures

The spectroscopic properties of aniline derivatives are highly sensitive to the electronic nature of the substituents on the aromatic ring. nih.gov Adding new functional groups to the this compound core would predictably alter its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

UV-Vis Spectroscopy : The primary absorption bands in the UV-Vis spectrum of anilines are due to π→π* transitions. The position and intensity of these bands are influenced by substituents. Electron-donating groups (EDGs) typically cause a bathochromic (red) shift, while electron-withdrawing groups (EWGs) cause a hypsochromic (blue) shift. nih.gov For example, adding a nitro group (EWG) at the C4 position would likely shift the λmax to a shorter wavelength, whereas adding a methoxy (B1213986) group (EDG) would shift it to a longer wavelength.

Infrared Spectroscopy : The vibrational frequencies of key functional groups are also affected. The N-H stretching frequency of the amino group in the IR spectrum is a sensitive probe of the electronic environment. EDGs increase electron density on the nitrogen, strengthening the N-H bond and increasing its stretching frequency, while EWGs have the opposite effect.

NMR Spectroscopy : In ¹H NMR, the chemical shift of the amino protons (–NH₂) is highly dependent on substituent effects and solvent. In ¹³C NMR, the chemical shifts of the aromatic carbons directly reflect the electron density at each position, providing a clear map of the electronic influence of all substituents.

The following table illustrates the predicted shifts in key spectroscopic signatures upon introduction of a hypothetical substituent at the C4 position of the this compound ring.

Substituent at C4Predicted λmax (UV-Vis) ShiftPredicted ν(N-H) (cm⁻¹) Shift (IR)Predicted δ(NH₂) (ppm) Shift (¹H NMR)
-NO₂ (Strong EWG)Hypsochromic (Blue Shift)DecreaseDownfield Shift
-CN (Moderate EWG)Hypsochromic (Blue Shift)DecreaseDownfield Shift
-H (Reference)ReferenceReferenceReference
-CH₃ (Weak EDG)Bathochromic (Red Shift)IncreaseUpfield Shift
-OCH₃ (Strong EDG)Bathochromic (Red Shift)IncreaseUpfield Shift

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Correlation of Molecular Topology with Reaction Profiles

Molecular topology, which encompasses the spatial arrangement of atoms and the distribution of electron density, is intrinsically linked to chemical reactivity. The Hammett equation and computational tools like Molecular Electrostatic Potential (MESP) maps provide quantitative and qualitative frameworks for understanding these correlations. nih.govmdpi.com

The reactivity of this compound is governed by a balance of electronic effects: the electron-donating, activating cyclopropoxy and amino groups versus the electron-withdrawing, deactivating chloro group. Studies on the oxidation of substituted anilines show that the reaction is enhanced by electron-donating groups and inhibited by electron-withdrawing ones. nih.gov This reactivity can be correlated with the Hammett substituent constant (σ), where a negative reaction constant (ρ) indicates that the reaction is favored by electron donation. nih.gov

For electrophilic aromatic substitution on derivatives of this compound, the regioselectivity and reaction rate will be dictated by the net electronic effect of all substituents. MESP analysis can visualize electron-rich regions susceptible to electrophilic attack. mdpi.com The introduction of additional substituents allows for the systematic modulation of the molecule's reaction profile.

The table below correlates the nature of a hypothetical substituent at the C4 position with its Hammett constant and the predicted effect on the molecule's reactivity towards a typical electrophile.

Substituent at C4Hammett Constant (σₚ)Predicted Relative Reactivity towards Electrophilic Attack
-NO₂+0.78Strongly Decreased
-CN+0.66Decreased
-H0.00Reference Reactivity
-CH₃-0.17Increased
-OCH₃-0.27Strongly Increased

This analysis demonstrates that by strategically choosing substituents, the reactivity of the aniline ring can be either attenuated or enhanced, providing precise control over subsequent synthetic transformations.

Future Research Directions and Unexplored Avenues

Catalytic Asymmetric Synthesis of Chiral Derivatives

The development of methods for the asymmetric synthesis of chiral derivatives of 2-Chloro-5-cyclopropoxyaniline represents a significant and valuable research direction. Chiral molecules are of paramount importance in pharmaceutical and materials science, and the introduction of stereocenters into the aniline (B41778) scaffold could lead to novel compounds with unique biological activities or material properties. nih.gov

Future research in this area should focus on the exploration of various catalytic systems to achieve high enantioselectivity and diastereoselectivity. The presence of the chloro and cyclopropoxy substituents offers unique electronic and steric handles that can be exploited in catalyst-substrate interactions.

Potential Catalytic Strategies:

Catalytic SystemPotential Application for this compoundKey Considerations
Transition Metal Catalysis Asymmetric C-H activation or functionalization of the aniline ring or the cyclopropyl (B3062369) group. For example, rhodium or ruthenium catalysts could be employed for asymmetric cyclopropanation or amination reactions. st-andrews.ac.ukCatalyst screening, ligand design, and optimization of reaction conditions will be crucial to control regioselectivity and stereoselectivity.
Organocatalysis Enantioselective functionalization of the amino group or the aromatic ring. Chiral Brønsted acids or phase-transfer catalysts could be used to control the stereochemical outcome of reactions. researchgate.netThe basicity of the aniline nitrogen and the electronic nature of the substituents will influence catalyst activity and selectivity.
Biocatalysis Enzymatic resolution of racemic mixtures of this compound derivatives or enantioselective synthesis using engineered enzymes.Screening for suitable enzymes (e.g., lipases, amidases) and optimizing reaction conditions for stability and activity will be necessary.

A novel strategy that could be explored is the combination of chiral auxiliaries with substrate-directable reactions to synthesize enantiopure cyclopropane (B1198618) carboxaldehydes, which could then be converted to derivatives of this compound. rsc.org The development of such synthetic routes would provide access to a new library of chiral building blocks for drug discovery and materials science.

Exploration of Electrochemistry in its Transformations

The electrochemical behavior of this compound is a largely unexplored area that could offer new synthetic pathways and applications. The presence of the electroactive aniline moiety, along with the chloro and cyclopropoxy substituents, suggests that this compound could undergo interesting electrochemical transformations. mdpi.com

Future research should aim to characterize the electrochemical properties of this compound, including its oxidation and reduction potentials. rsc.org This fundamental understanding will be essential for developing novel electrochemical synthetic methods.

Potential Electrochemical Applications:

Electrochemical TechniquePotential Transformation of this compoundResearch Focus
Electropolymerization Formation of conductive polymers with unique properties derived from the cyclopropoxy and chloro substituents. acs.orgInvestigating the polymerization mechanism, characterizing the resulting polymer films, and exploring their potential applications in sensors or electronic devices.
Electrochemical Synthesis Development of green and efficient methods for the synthesis of derivatives of this compound, such as through electrochemical halogenation, nitration, or coupling reactions. byjus.comOptimizing reaction conditions (electrode material, solvent, supporting electrolyte) to achieve high selectivity and yield.
Electrochemical Sensing Use as a redox mediator or as a target analyte in electrochemical sensors. northwestern.eduStudying the interaction of this compound with other molecules and developing sensitive and selective detection methods.

Computational electrochemistry could be a valuable tool to predict the one-electron oxidation potentials of this compound and guide experimental studies. rsc.org

Development of New Analytical Methods for Trace Analysis in Research Samples

As research into the synthesis and applications of this compound and its derivatives progresses, the need for sensitive and selective analytical methods for trace analysis will become critical. thermofisher.com The ability to detect and quantify low levels of this compound in complex matrices is essential for reaction monitoring, purity assessment, and environmental analysis.

Future research should focus on developing robust analytical methods tailored to the specific properties of this compound.

Potential Analytical Techniques:

Analytical MethodApproach for this compoundAdvantages
High-Performance Liquid Chromatography (HPLC) Development of a reversed-phase HPLC method with UV or mass spectrometric detection. nih.govmdpi.comHigh sensitivity, selectivity, and suitability for a wide range of sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization of the aniline group followed by GC-MS analysis for volatile derivatives. rsc.orgHigh resolution and definitive identification based on mass spectra.
Capillary Electrophoresis (CE) Development of a CE method for the separation and analysis of this compound and its charged derivatives.High separation efficiency and low sample consumption.
On-line Solid-Phase Extraction (SPE) Coupling of on-line SPE with HPLC to preconcentrate the analyte from dilute research samples, thereby increasing sensitivity. thermofisher.comAutomation, reduced sample handling, and improved detection limits.

The development of these methods will be crucial for ensuring the quality and reproducibility of research involving this compound and for assessing its potential environmental fate. nih.govrsc.org

Investigation of Solid-State Reactivity

The solid-state properties and reactivity of this compound are yet to be investigated. Understanding the crystal structure and intermolecular interactions in the solid state can provide insights into its physical properties and potential for solid-state transformations. nih.gov

Future research should involve the growth of high-quality single crystals of this compound and its derivatives to determine their crystal structures using X-ray diffraction. This will allow for the analysis of packing motifs, hydrogen bonding, and other non-covalent interactions that govern the solid-state architecture. rsc.org

Areas of Investigation in Solid-State Reactivity:

Research AreaFocus for this compoundPotential Outcomes
Polymorphism Investigation of the existence of different crystalline forms (polymorphs) of the compound.Different polymorphs can exhibit distinct physical properties, such as solubility and melting point, which are important for pharmaceutical and material applications.
Cocrystallization Formation of cocrystals with other molecules to modify the physicochemical properties of this compound.Improved solubility, stability, and bioavailability of the compound.
Solid-State Photoreactivity Study of the reactivity of the compound in the solid state upon exposure to light.Potential for solvent-free synthesis of novel compounds and understanding of photochemical degradation pathways.
Thermal Analysis Characterization of the thermal behavior of the compound using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).Determination of melting point, thermal stability, and decomposition pathways.

The insights gained from these studies will be valuable for the rational design of materials with desired properties and for understanding the stability of the compound in different environments.

Application of Machine Learning in Predicting its Reactivity and Synthesis Pathways

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes. nih.govnorthwestern.edu Applying ML models to this compound could significantly accelerate its chemical exploration and the discovery of new derivatives. youtube.com

Future research should focus on developing and applying ML models to predict the reactivity of this compound in various chemical transformations and to propose efficient synthesis pathways for its derivatives. cmu.edu

Potential Applications of Machine Learning:

Machine Learning ApplicationApproach for this compoundExpected Benefits
Reactivity Prediction Training ML models on datasets of similar aniline and cyclopropane-containing compounds to predict the regioselectivity and stereoselectivity of reactions involving this compound. acs.orgReduced experimental effort by prioritizing promising reaction conditions and avoiding unproductive experiments.
Synthesis Planning Using retrosynthesis software powered by ML to identify potential synthetic routes to novel derivatives of this compound from simple starting materials. mit.eduDiscovery of novel and more efficient synthetic strategies.
Property Prediction Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of virtual derivatives of this compound. researchgate.netIn silico screening of large virtual libraries to identify promising candidates for synthesis and testing.
Catalyst Design Employing ML to identify optimal catalysts and ligands for the asymmetric synthesis of chiral derivatives, as discussed in Section 7.1.Accelerated discovery of highly efficient and selective catalytic systems.

By leveraging the power of machine learning, researchers can navigate the vast chemical space around this compound more efficiently and unlock its full potential for a wide range of applications. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 2-Chloro-5-cyclopropoxyaniline, and how can reaction efficiency be optimized?

Methodological Answer:
A typical route involves the nucleophilic substitution of a nitroarene precursor (e.g., 2-chloro-5-nitrocyclopropoxybenzene) followed by catalytic hydrogenation using Pd/C or Raney Ni under H₂ pressure . Optimization includes monitoring reaction temperature (25–50°C), solvent selection (ethanol or THF for solubility), and catalyst loading (5–10 wt%). Post-reduction, purity is enhanced via recrystallization in hexane/ethyl acetate mixtures. Yield improvements focus on minimizing side reactions (e.g., over-reduction) by controlling H₂ flow rates and reaction time .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or dermal contact. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal in sealed containers labeled for halogenated aromatic amines. Storage should be in dark, cool conditions (<4°C) under nitrogen to prevent oxidation. Refer to SDS guidelines for chlorinated analogs, emphasizing avoidance of dust formation and ignition sources .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropoxy integration at δ 0.5–1.2 ppm for cyclopropane protons).
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect molecular ions ([M+H]⁺ ~198 m/z) and quantify purity (>98%).
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C of cyclopropoxy) validate functional groups .

Advanced: How can researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?

Methodological Answer:
Design a systematic solubility screen using the shake-flask method :

Prepare saturated solutions in solvents (e.g., DMSO, ethyl acetate, hexane) at 25°C.

Filter and quantify dissolved compound via UV-Vis (λmax ~280 nm).

Cross-validate with Hansen solubility parameters to identify discrepancies caused by solvent polarity or hydrogen bonding. Conflicting data may arise from impurities or metastable polymorphs; DSC/TGA analyses can rule out thermal phase changes .

Advanced: What are the stability profiles of this compound under oxidative and thermal stress?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC up to 300°C; decomposition above 150°C releases HCl and cyclopropane derivatives (GC-MS monitoring).
  • Oxidative Stability : Expose to H₂O₂ (3–30%) in acetic acid; LC-MS identifies quinone-like oxidation products. Stabilizers like BHT (0.1 wt%) mitigate free-radical degradation .

Advanced: How can mechanistic studies elucidate the reactivity of the chloro and cyclopropoxy groups in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalysts to assess C-Cl activation kinetics (kinetic isotopic effect studies).
  • DFT Calculations : Compare activation barriers for cyclopropoxy C-O bond cleavage vs. C-Cl substitution. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Advanced: What strategies identify and quantify trace impurities in this compound batches?

Methodological Answer:

  • LC-HRMS : Detect impurities at <0.1% levels using high-resolution mass spectrometry (e.g., Orbitrap).
  • Synthesis Pathway Analysis : Target nitro precursors (unreacted starting materials) and Schlenk techniques to exclude metallic residues.
  • Stability-Indicating Methods : Forced degradation (acid/base hydrolysis) followed by peak purity assessment via diode-array detectors .

Advanced: How does the cyclopropoxy group influence the compound’s electronic properties compared to methoxy analogs?

Methodological Answer:

  • Cyclic Voltammetry : Measure redox potentials to compare electron-donating effects (cyclopropoxy’s ring strain vs. methoxy resonance).
  • Hammett Constants : Derive σ values from substituent-dependent reaction rates (e.g., SNAr reactions). Cyclopropoxy’s σ~0.15 indicates moderate electron withdrawal due to ring strain .

Advanced: What are the environmental fate and degradation pathways of this compound in aqueous systems?

Methodological Answer:

  • Photolysis Studies : Exclude UV light (λ >290 nm) to simulate sunlight; monitor via LC-MS for hydroxylated or dechlorinated products.
  • Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge; low BOD₅/COD ratios (<0.1) indicate persistence. Hydrolysis under alkaline conditions (pH 9–12) cleaves the cyclopropoxy group .

Advanced: How can computational models predict the bioactivity or toxicity of this compound derivatives?

Methodological Answer:

  • QSAR : Train models on datasets of chloroanilines (e.g., EPA’s ECOTOX) to correlate logP and topological polar surface area with ecotoxicity.
  • Molecular Docking : Simulate binding to cytochrome P450 enzymes (CYP3A4) to predict metabolic activation pathways. Validate in vitro via hepatic microsomal assays .

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